1-(Piperidin-1-yl)hexadecan-1-one

Übersicht

Beschreibung

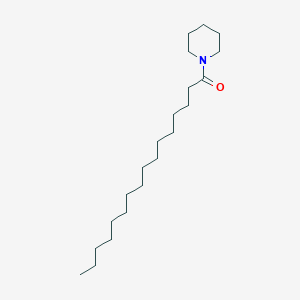

1-(Piperidin-1-yl)hexadecan-1-one is an organic compound with the molecular formula C21H41NO and a molecular weight of 323.56 g/mol . It is also known by other names such as 1-Hexadecanone, 1-(1-piperidinyl)- and Piperidine, 1-(1-oxohexadecyl)- . This compound is characterized by a piperidine ring attached to a hexadecanone chain, making it a significant molecule in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-yl)hexadecan-1-one typically involves the reaction of hexadecanoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Hexadecanoyl chloride+Piperidine→this compound+HCl

The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(Piperidin-1-yl)hexadecan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of hexadecanoic acid or 1-hexadecanone.

Reduction: Formation of 1-(Piperidin-1-yl)hexadecan-1-ol.

Substitution: Formation of various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-(Piperidin-1-yl)hexadecan-1-one serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

- Oxidation : Transforming it into ketones or carboxylic acids.

- Reduction : Converting alkyne groups into alkenes or alkanes.

These transformations allow for the exploration of new chemical entities for further research.

Biology

Research has indicated that this compound exhibits potential biological activities , including:

- Antimicrobial Properties : Studies suggest that derivatives of piperidine compounds can inhibit bacterial growth.

- Anticancer Activities : Investigations are ongoing into its efficacy against various cancer cell lines.

A notable study demonstrated that certain piperidine derivatives could induce apoptosis in cancer cells, highlighting their therapeutic potential.

Medicine

In medicinal chemistry, this compound is being explored as a pharmaceutical intermediate . Its structure allows for modifications that may enhance the pharmacological profiles of existing drugs or lead to the development of new therapeutic agents.

Industrial Applications

The compound finds applications in the cosmetic industry , particularly as a fragrance component due to its unique scent profile. Additionally, it is being investigated for use in developing new materials with specific properties, such as polymers and coatings.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antibacterial agents.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Case Study 2: Drug Delivery Systems

Research on penetration enhancers highlighted that compounds like this compound can improve drug absorption through biological membranes. In vitro studies demonstrated enhanced delivery of hydrocortisone through skin models when formulated with this compound.

| Enhancer | Drug Penetration Rate (mg/cm²/h) |

|---|---|

| Control | 0.5 |

| Hexadecanoylpiperidine | 2.5 |

Wirkmechanismus

The mechanism of action of 1-(Piperidin-1-yl)hexadecan-1-one involves its interaction with various molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The hexadecanone chain can influence the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with enzymes and receptors involved in lipid metabolism and signal transduction.

Vergleich Mit ähnlichen Verbindungen

1-(Piperidin-1-yl)hexadecan-1-one can be compared with other similar compounds such as:

1-(Piperidin-1-yl)hexadecan-2-one: Similar structure but with a different position of the ketone group.

1-(Piperidin-1-yl)octadecan-1-one: Similar structure but with a longer alkyl chain.

1-(Piperidin-1-yl)dodecan-1-one: Similar structure but with a shorter alkyl chain.

The uniqueness of this compound lies in its specific chain length and the position of the piperidine ring, which can influence its chemical reactivity and biological activity.

Biologische Aktivität

1-(Piperidin-1-yl)hexadecan-1-one is a chemical compound with the molecular formula C21H41NO and a molecular weight of approximately 323.56 g/mol. This compound features a piperidine ring attached to a hexadecanone chain, which significantly influences its structural properties and potential biological activities. It is classified under the category of amides and has garnered interest for its applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C21H41NO

- Molecular Weight : 323.56 g/mol

- Functional Groups : Amide (due to the presence of the piperidine ring and hexadecanone)

This unique structure allows for various chemical reactions, including condensation with aldehydes or other carbonyl compounds to form imines or other products, suggesting potential utility in synthetic organic chemistry.

Pharmacological Potential

Research into the biological activity of this compound is still emerging. However, it is hypothesized that compounds with similar structural characteristics, particularly those containing piperidine moieties, exhibit significant pharmacological activities. For instance, derivatives of piperine, a compound structurally related to piperidine, have demonstrated various biological effects, including anticancer properties, modulation of drug metabolism, and anti-inflammatory effects .

The potential mechanisms through which piperidine derivatives exert their biological effects include:

- Cell Cycle Regulation : Compounds may influence cell cycle proteins and apoptosis pathways, particularly in cancer cells.

- Signaling Pathway Modulation : Piperine has been shown to affect pathways such as NF-κB and PI3K/Akt, which are critical in cancer progression .

Comparative Analysis of Related Compounds

The following table summarizes some key structural analogs of this compound and their reported biological activities:

| Compound Name | Structural Characteristics | Reported Biological Activity |

|---|---|---|

| 1-(Piperidin-1-yl)octadecan-1-one | Similar piperidine structure with longer chain | Potentially different solubility and biological activity |

| 4-Piperidone | Contains a ketone group without long chain | Used as an intermediate in pharmaceutical synthesis |

| N-Methylpiperidine | Methyl substitution on nitrogen | Exhibits different pharmacological properties |

This comparative analysis highlights the uniqueness of this compound due to its specific chain length and functional group positioning, which may influence its reactivity and biological activity.

Future Directions

Further research is necessary to elucidate the specific biological effects of this compound. Investigations could focus on:

- In vitro Studies : Assessing the compound's effects on various cancer cell lines to determine its potential as an anticancer agent.

- In vivo Studies : Evaluating pharmacokinetics and toxicity profiles in animal models.

- Mechanistic Studies : Exploring the molecular pathways involved in its biological activities.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(Piperidin-1-yl)hexadecan-1-one in laboratory settings?

- Methodological Guidance : Prioritize flammability mitigation (e.g., grounding equipment, avoiding sparks) based on GHS hazard classification H226 for similar piperidine derivatives. Use fume hoods for volatile steps and wear PPE (gloves, goggles) to prevent skin/eye contact, as seen in safety protocols for 1,1'-(azodicarbonyl)dipiperidine . Ensure proper ventilation and adhere to OSHA HCS guidelines for storage and disposal .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Guidance : Employ nucleophilic substitution between hexadecanoyl chloride and piperidine under anhydrous conditions. Monitor reaction progress via TLC or GC-MS, referencing purification techniques for Piperidin-4-one (e.g., recrystallization in ethanol/water) . Adjust catalyst concentration and reaction temperature (e.g., 50-70°C) to enhance yield, as demonstrated in synthesis of 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Guidance : Use - and -NMR to confirm piperidine ring integration and ketone functionality. IR spectroscopy can validate the C=O stretch (~1700 cm). Compare with spectral libraries for structurally related compounds like 1-(2-methylphenyl)piperidin-4-one .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Guidance : Use SHELXL for refinement of high-resolution data, leveraging its robustness for small-molecule structures . For visualization, apply ORTEP-3 to generate thermal ellipsoid plots, ensuring accurate depiction of bond angles and torsional strain in the aliphatic chain . Address twinning or disorder using SHELXD/SHELXE pipelines .

Q. What strategies mitigate batch-to-batch variability in pharmacological assays involving this compound?

- Methodological Guidance : Implement rigorous QC via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Request peptide-content analysis (if applicable) to standardize concentrations, as recommended for research-grade compounds . For SAR studies, validate bioactivity across batches using cell-based assays under controlled humidity to minimize hygroscopic effects .

Q. How does the compound interact with indoor surface materials in environmental chemistry studies?

- Methodological Guidance : Use microspectroscopic imaging (e.g., AFM-IR) to analyze adsorption on silica or polymer surfaces. Reference methodologies from indoor surface chemistry studies, which highlight oxidation pathways under UV light . Quantify volatile byproducts via GC-MS, adjusting relative humidity to simulate real-world conditions .

Q. What computational approaches predict the stability of this compound under oxidative stress?

- Methodological Guidance : Perform DFT calculations (B3LYP/6-31G*) to model radical formation at the ketone group. Validate with accelerated aging experiments (e.g., 40°C/75% RH for 4 weeks) and compare degradation profiles with LC-MS data, as applied to piperidine-based fungicides .

Q. Contradictions and Critical Analysis

- Crystallographic Software Limitations : While SHELX is widely used, notes its inefficiency for macromolecular data compared to modern tools. Researchers should cross-validate structural models with spectroscopic data to avoid overinterpretation .

- Safety Data Gaps : The SDS for 1-Heptadecene (H226) lacks acute toxicity data, necessitating conservative hazard assumptions for this compound until targeted studies are conducted.

Eigenschaften

IUPAC Name |

1-piperidin-1-ylhexadecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21(23)22-19-16-14-17-20-22/h2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBWUACYNOBUPAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289342 | |

| Record name | 1-(piperidin-1-yl)hexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4629-02-1 | |

| Record name | NSC60375 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(piperidin-1-yl)hexadecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.